1-Bromo-2-(cyclopentylmethoxy)cyclopentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2-(cyclopentylmethoxy)cyclopentane is an organic compound with the molecular formula C11H19BrO It is a derivative of cyclopentane, featuring a bromine atom and a cyclopentylmethoxy group attached to the cyclopentane ring
Vorbereitungsmethoden
The synthesis of 1-Bromo-2-(cyclopentylmethoxy)cyclopentane typically involves the bromination of cyclopentane derivatives. One common method is the reaction of cyclopentylmethanol with hydrobromic acid (HBr) in the presence of a catalyst to form the desired brominated product. The reaction conditions often include:
Temperature: Moderate temperatures (around 50-70°C)
Catalyst: Lewis acids such as aluminum bromide (AlBr3)
Solvent: Non-polar solvents like dichloromethane (DCM)
Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
1-Bromo-2-(cyclopentylmethoxy)cyclopentane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of alcohols or amines.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding cyclopentylmethoxycyclopentane.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) can oxidize the cyclopentylmethoxy group to form carboxylic acids.
Common reagents and conditions used in these reactions include:
Nucleophiles: Hydroxide ions, amines
Reducing Agents: Lithium aluminum hydride
Oxidizing Agents: Potassium permanganate
Major products formed from these reactions include alcohols, amines, and carboxylic acids.
Wissenschaftliche Forschungsanwendungen
1-Bromo-2-(cyclopentylmethoxy)cyclopentane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Bromo-2-(cyclopentylmethoxy)cyclopentane involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the cyclopentylmethoxy group play crucial roles in its reactivity and binding affinity. The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by nucleophiles, leading to the formation of new chemical bonds and products.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-2-(cyclopentylmethoxy)cyclopentane can be compared with other similar compounds, such as:
1,2-Dibromocyclopentane: A di-substituted cyclopentane with two bromine atoms.
Cyclopentylmethanol: A cyclopentane derivative with a hydroxyl group instead of a bromine atom.
Cyclopentylamine: A cyclopentane derivative with an amine group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.
Eigenschaften
Molekularformel |
C11H19BrO |
---|---|
Molekulargewicht |
247.17 g/mol |
IUPAC-Name |
1-bromo-2-(cyclopentylmethoxy)cyclopentane |
InChI |
InChI=1S/C11H19BrO/c12-10-6-3-7-11(10)13-8-9-4-1-2-5-9/h9-11H,1-8H2 |
InChI-Schlüssel |
WYYYVUUAHCRYDK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)COC2CCCC2Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.